

# commercial suppliers of Boc-DL-Phg-OH for research

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## Compound of Interest

Compound Name: *Boc-DL-Phg-OH*

Cat. No.: *B351802*

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An In-depth Technical Guide to **Boc-DL-Phg-OH** for Research Professionals

## Introduction

N-tert-Butoxycarbonyl-DL-phenylglycine (**Boc-DL-Phg-OH**) is a protected, non-proteinogenic amino acid derivative crucial for synthetic peptide chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains, particularly in solid-phase peptide synthesis (SPPS). Its phenyl side group offers unique steric and electronic properties, enabling the design of novel peptide analogs, enzyme inhibitors, and receptor ligands with modified biological activity and improved pharmacological profiles. This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, key applications, and experimental protocols relevant to researchers in the field.

## Commercial Suppliers of Boc-DL-Phg-OH

For researchers looking to procure **Boc-DL-Phg-OH**, a variety of chemical suppliers offer this reagent in different purities and quantities. The following table summarizes key information from prominent vendors to facilitate comparison and purchasing decisions.

Supplier	Product/CAS No.	Purity	Appearance	Molecular Formula / Weight
TCI	B6494 / 3601-66-9	>98.0% (T) (HPLC)[1]	White to light yellow powder to crystal[1]	C13H17NO4 / 251.28
Sigma-Aldrich	Ambeed-AMBH2D6FBF9 C / 3601-66-9	98%	Solid	C13H17NO4 / 251.28
Chem-Impex	02498 / 2900-27-8 (L-form)	≥ 98.50% (HPLC)	White to off-white powder	C13H17NO4 / 251.3
GlpBio	GC15497 / 3601-66-9	Not specified	Not specified	C13H17NO4 / 251.3
ChemicalBook	CB7258079 / 2900-27-8 (D-form)	Not specified	Not specified	Not specified

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **Boc-DL-Phg-OH** is presented below. This data is essential for experimental design, including solvent selection and reaction condition optimization.

Property	Value
CAS Number	3601-66-9
Molecular Formula	C13H17NO4
Molecular Weight	251.28 g/mol
Appearance	White to light yellow powder or crystal
Melting Point	88-91 °C, 112 °C
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Temperature	2-8°C or Refrigerated (0-10°C)

## Core Applications in Research

**Boc-DL-Phg-OH** is a versatile building block primarily utilized in the following research areas:

- **Peptide Synthesis:** It serves as a key component in the synthesis of peptides, especially in the development of pharmaceuticals. The Boc protecting group enhances stability and solubility, making it ideal for both solid-phase and solution-phase synthesis.
- **Drug Development:** The unique structure of phenylglycine can significantly influence the biological activity of peptides. Researchers use **Boc-DL-Phg-OH** to design enzyme inhibitors, receptor ligands, and other bioactive compounds.
- **Chiral Building Block:** In its enantiomerically pure forms (Boc-D-Phg-OH or Boc-L-Phg-OH), it serves as a chiral building block in asymmetric synthesis to create enantiomerically pure compounds, which is critical in the pharmaceutical industry.

## Experimental Protocols and Methodologies

The most common application of **Boc-DL-Phg-OH** is in Boc solid-phase peptide synthesis (Boc-SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

# General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The Boc/Bzl (benzyl) protection scheme is a well-established method in SPPS. The N $\alpha$ -amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable benzyl-based groups.

## 1. Resin Preparation and First Amino Acid Coupling:

- The synthesis begins by attaching the C-terminal amino acid to a suitable resin, such as a Merrifield or PAM resin.
- For PAM resins, the preformed Boc-amino acid-PAM handle is coupled to an aminomethyl resin to avoid racemization.

## 2. The Synthetic Cycle (Deprotection, Neutralization, and Coupling):

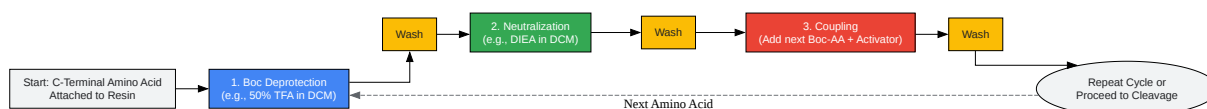
- **Deprotection:** The Boc group is removed from the N-terminus of the resin-bound amino acid. This is typically achieved by treating the peptide-resin with a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) for about 20-30 minutes. When tryptophan, cysteine, or methionine are present, scavengers like dithioethane (DTE) should be added to the TFA solution to prevent side reactions.
- **Neutralization:** After deprotection, the N-terminal amine is protonated as a TFA salt. It must be neutralized to the free amine before the next coupling step. This is commonly done by washing the resin with a solution of a hindered base, such as 5-10% diisopropylethylamine (DIEA) in DCM.
- **Coupling:** The next Boc-protected amino acid (e.g., **Boc-DL-Phg-OH**) is activated and coupled to the free N-terminal amine of the growing peptide chain. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or HBTU/HOBt. The reaction is monitored for completion using a qualitative test like the ninhydrin test.

This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

## 3. Cleavage and Final Deprotection:

- Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
- This step requires strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This is a hazardous step that requires specialized equipment.

The diagram below illustrates the general workflow of the Boc-SPPS cycle.

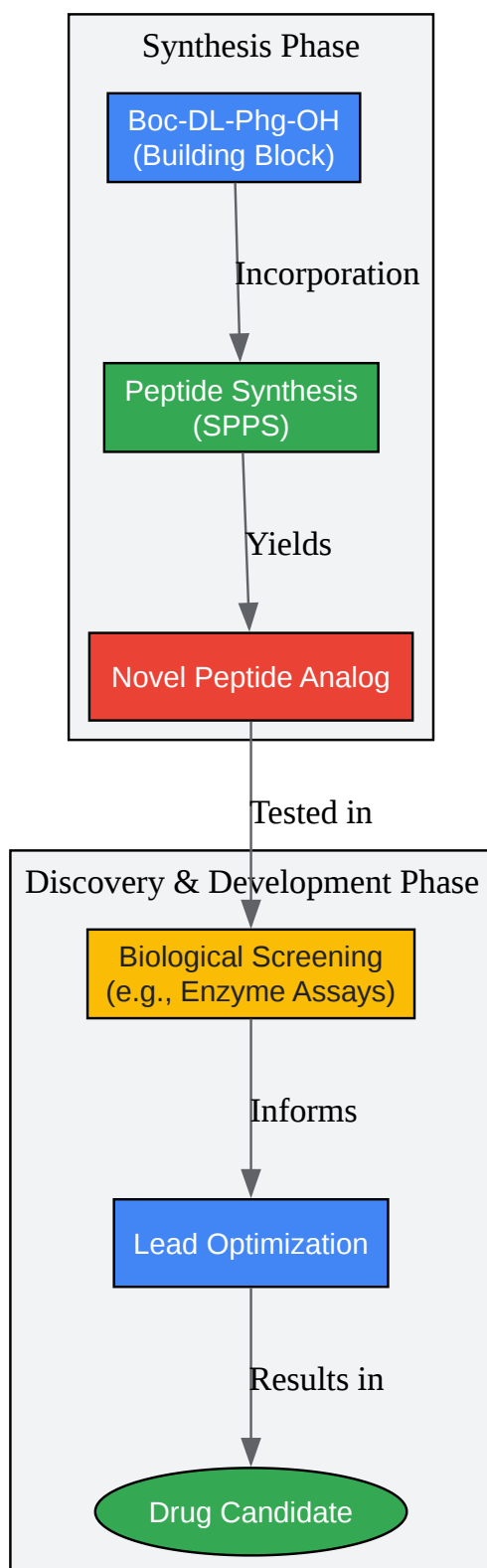


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Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

## Signaling Pathways and Logical Relationships

**Boc-DL-Phg-OH** is a fundamental component in the logical pathway of developing novel peptide-based therapeutics. Its role is upstream in the synthesis phase, which directly enables the subsequent biological screening and lead optimization stages.



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Caption: Logical relationship of **Boc-DL-Phg-OH** in the development of therapeutic peptides.

## Safety and Handling

According to safety data sheets, N-Boc-DL-phenylglycine requires careful handling in a laboratory setting.

- **First Aid Measures:** In case of inhalation, move the person to fresh air. If the substance comes into contact with skin, wash it off with soap and plenty of water. For eye contact, flush with water as a precaution. If swallowed, rinse the mouth with water.
- **Handling and Storage:** Use in a well-ventilated area to avoid dust formation. Store in a cool, dry, and well-ventilated place with the container tightly closed. Some suppliers recommend storing under an inert gas as the compound may be air and heat sensitive.
- **Accidental Release:** For spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.

This product is intended for research and development use only and is not for medicinal, household, or other uses.

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## References

- 1. Boc-DL-Phg-OH 3601-66-9 | TCI EUROPE N.V. [tcichemicals.com]
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